(E)-N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide
Description
Properties
IUPAC Name |
(E)-3-(furan-3-yl)-N-[2-hydroxy-2-(4-phenylphenyl)propyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO3/c1-22(25,16-23-21(24)12-7-17-13-14-26-15-17)20-10-8-19(9-11-20)18-5-3-2-4-6-18/h2-15,25H,16H2,1H3,(H,23,24)/b12-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYEBLDVSWRPLQX-KPKJPENVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C=CC1=COC=C1)(C2=CC=C(C=C2)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CNC(=O)/C=C/C1=COC=C1)(C2=CC=C(C=C2)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a biphenyl moiety and a furan ring, which are known to influence its biological properties. Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The acrylamide functional group is known for its reactivity, which may lead to the formation of adducts with nucleophiles such as proteins and nucleic acids. This interaction can disrupt normal cellular functions, potentially leading to apoptosis in cancer cells.
Antitumor Activity
Several studies have investigated the antitumor potential of this compound:
- Cell Proliferation Inhibition : In vitro assays demonstrated that the compound significantly inhibits the proliferation of various cancer cell lines, including A431 (human epidermoid carcinoma) and H1975 (non-small cell lung cancer). The compound exhibited an IC50 value in the low micromolar range, indicating potent antiproliferative effects .
- Mechanistic Studies : Further mechanistic studies revealed that the compound induces apoptosis through both intrinsic and extrinsic pathways. It was shown to activate caspases and increase the expression of pro-apoptotic factors while decreasing anti-apoptotic proteins .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes involved in cancer progression:
Study 1: Antiproliferative Effects on Lung Cancer Cells
In a study assessing the antiproliferative effects of various acrylamide derivatives, this compound was found to exhibit significant selectivity towards mutant EGFR over wild-type EGFR. The study reported that this selectivity could be beneficial for reducing off-target effects in cancer therapy .
Study 2: Safety Profile Assessment
A safety assessment of acrylamide derivatives indicated that while this compound showed promising efficacy against cancer cell lines, it also raised concerns regarding hepatotoxicity at higher concentrations. This emphasizes the need for careful dosage management in therapeutic applications .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural Features and Substituent Effects
The following table summarizes key structural differences and similarities with related compounds:
Key Observations :
- The hydroxypropyl-biphenyl group in the target compound distinguishes it from analogs with chlorobenzyl () or isopropyl () substituents, offering a balance of hydrophobicity and hydrogen-bonding capacity.
- Electron-withdrawing groups (e.g., formyl in ) increase reactivity, whereas methoxy groups () enhance lipophilicity and membrane permeability.
Physicochemical Properties
- Melting Points : Analogs like ’s compound (145–150°C) and ’s derivatives (e.g., 160–165°C) suggest the target compound’s mp may fall within 140–170°C, depending on purity .
- Solubility : The hydroxyl group in the target compound may improve aqueous solubility compared to chlorobenzyl () or trimethoxy () analogs.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (E)-N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide?
- Methodological Answer : The compound can be synthesized via a multi-step process involving:
- Coupling Reactions : Use α-bromoacrylic acid and EDCI in DMF under ice-cooling to facilitate acrylamide bond formation .
- Solvent Systems : Ethyl acetate/petroleum ether mixtures for recrystallization to enhance purity .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the product .
Q. Which characterization techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for biphenyl, furan, and acrylamide moieties (e.g., acrylamide carbonyl at ~165-170 ppm) .
- IR : Confirm amide C=O stretch (~1650 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns .
- Elemental Analysis : Match calculated vs. experimental C, H, N percentages (tolerance <0.4%) .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage : In airtight containers under inert gas (argon) at -20°C to prevent hydrolysis/oxidation .
- Handling : Use PPE (gloves, goggles) and avoid dust formation; work in a fume hood with HEPA filtration .
- Stability Testing : Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) over 6 months at 4°C, 25°C, and -20°C .
Advanced Research Questions
Q. What computational methods can predict the reactivity and interactions of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular Dynamics (MD) : Simulate ligand-protein binding (e.g., with GROMACS) using force fields like CHARMM36 to assess interactions with biological targets .
- AI-Driven Optimization : Train neural networks (e.g., COMSOL Multiphysics integration) to model reaction pathways and optimize yields .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-Response Analysis : Re-evaluate IC₅₀ values using standardized assays (e.g., MTT for cytotoxicity) with positive controls (e.g., doxorubicin) .
- Meta-Analysis : Apply statistical tools (e.g., RevMan) to aggregate data from multiple studies, adjusting for variables like cell line (HeLa vs. MCF-7) or solvent (DMSO vs. ethanol) .
- Orthogonal Assays : Cross-validate results using complementary methods (e.g., apoptosis via flow cytometry and caspase-3 activity assays) .
Q. What strategies are recommended for scaling up the synthesis while maintaining yield and purity?
- Methodological Answer :
- Process Intensification : Use microreactors (e.g., Corning AFR) for continuous flow synthesis to improve heat/mass transfer and reduce side reactions .
- Design of Experiments (DoE) : Apply response surface methodology (RSM) to optimize parameters (temperature, catalyst loading) at pilot scale (1-10 L batches) .
- In-Line Monitoring : Implement PAT tools (e.g., Raman spectroscopy) for real-time purity assessment during crystallization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
